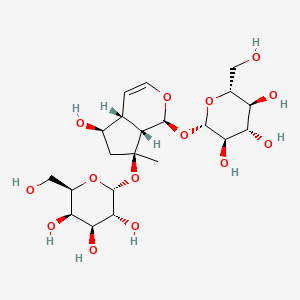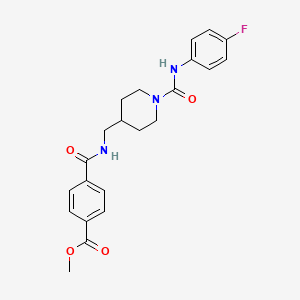
Methyl 4-(((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives and boronic esters are often used as building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is a method that has been reported .Wissenschaftliche Forschungsanwendungen
Hydrolysis and Pharmacokinetics
The pharmacokinetics of novel anaplastic lymphoma kinase inhibitors were significantly affected by hydrolysis-mediated clearance. Specifically, a new, potent, selective inhibitor underwent enzymatic hydrolysis in plasma, leading to the formation of a primary amine product. This process influenced the compound's high clearance and short half-life. The discovery of several analogs with improved stability in mouse plasma highlighted the importance of minimizing hydrolysis to enhance the pharmacokinetic profile of such compounds (Teffera et al., 2013).
Antibacterial Compounds and Mycobacterium tuberculosis
Discovery of Antimycobacterial Compounds
An atom economic and stereoselective synthesis approach led to the discovery of spiro-piperidin-4-ones with significant in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv, multidrug-resistant Mycobacterium tuberculosis, and Mycobacterium smegmatis. One compound, in particular, showed notable potency in reducing bacterial load in lung and spleen tissues, indicating its potential as an effective antimycobacterial agent (Kumar et al., 2008).
X-ray Diffraction Studies
X-ray Diffraction for Absolute Configuration
X-ray diffraction studies of certain compounds revealed the absolute configurations of the molecules, demonstrating that the structural geometry and the positions of groups within these compounds can have significant implications for their chemical behavior and potential applications, such as their use in the synthesis of compounds with specific biological activities (Peeters et al., 1994).
Structure and Conformation Analysis
Molecular Structure and Conformation
The study of molecular structures, such as that of O-methyl (4-fluorobenzoyl)carbamothioate, through techniques like single-crystal X-ray diffraction and quantum chemical calculations, sheds light on the conformational preferences of these compounds. The analysis of chalcogen⋯chalcogen interactions and their influence on the molecular conformation is vital for understanding the chemical and physical properties of such compounds (Channar et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4/c1-30-21(28)17-4-2-16(3-5-17)20(27)24-14-15-10-12-26(13-11-15)22(29)25-19-8-6-18(23)7-9-19/h2-9,15H,10-14H2,1H3,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGIXCZOBSSETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

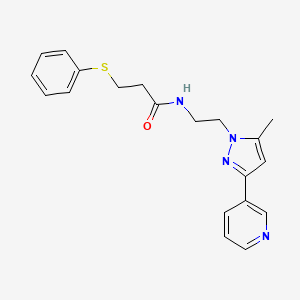

![4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2823717.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide](/img/structure/B2823721.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid](/img/structure/B2823722.png)
![ethyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2823723.png)
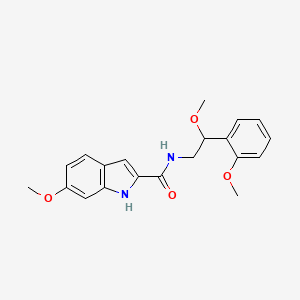

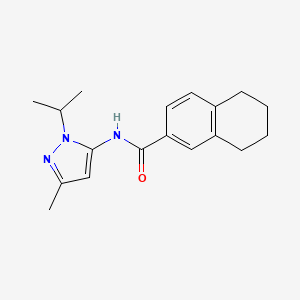
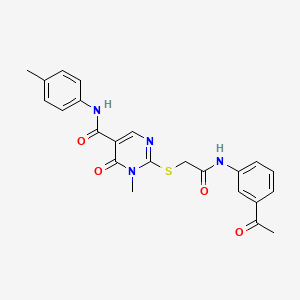
![1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2823729.png)
![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2823730.png)
